2-amino-3-methyl-4-(trifluoromethyl)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-3-methyl-4-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H6F3NO2. It is a useful intermediate for the synthesis of antimicrobial benzoisothiazolones and dithiobis(benzamides) .

Molecular Structure Analysis

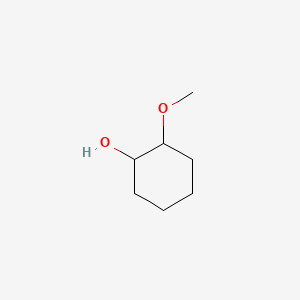

The molecular structure of this compound includes a benzene ring substituted with an amino group (NH2), a trifluoromethyl group (CF3), and a carboxylic acid group (COOH). The exact positions of these substituents on the benzene ring would depend on the specific isomer of the compound .Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.13 g/mol. It is a solid at room temperature. Its density is approximately 1.5 g/cm³. It has a boiling point of 325.4°C at 760 mmHg. The vapor pressure is 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 59.9±3.0 kJ/mol. The flash point is 150.6±27.9 °C .安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. In case of contact with skin or eyes, wash with plenty of water. If skin or eye irritation persists, seek medical attention .

作用机制

Target of Action

It is known to be a useful intermediate for the syntheses of antimicrobial benzoisothiazolones and dithiobis(benzamides) .

Mode of Action

It’s known that the compound can participate in solution phase peptide synthesis . More research is needed to fully understand its interaction with its targets and the resulting changes.

Biochemical Pathways

It’s known to be an intermediate in the synthesis of certain antimicrobial compounds , suggesting it may play a role in pathways related to microbial growth and proliferation.

Action Environment

It’s recommended to be stored in a dark place, sealed in dry conditions, and at room temperature , suggesting that light, moisture, and temperature could potentially affect its stability.

生化分析

Biochemical Properties

Benzoic acid derivatives are known to interact with various enzymes and proteins in biochemical reactions . The exact nature of these interactions would depend on the specific structure of the compound, including the presence of the amino, methyl, and trifluoromethyl groups.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Similar compounds are known to interact with various enzymes and cofactors in metabolic pathways .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-methyl-4-(trifluoromethyl)benzoic acid involves the introduction of an amino group and a trifluoromethyl group onto a benzoic acid derivative.", "Starting Materials": [ "3-methylbenzoic acid", "trifluoromethylamine", "sodium hydroxide", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Nitration of 3-methylbenzoic acid with nitric acid and sulfuric acid to form 3-methyl-4-nitrobenzoic acid.", "Step 2: Reduction of 3-methyl-4-nitrobenzoic acid with iron and hydrochloric acid to form 3-methyl-4-aminobenzoic acid.", "Step 3: Protection of the carboxylic acid group of 3-methyl-4-aminobenzoic acid with ethyl chloroformate to form ethyl 3-methyl-4-aminobenzoate.", "Step 4: Reaction of ethyl 3-methyl-4-aminobenzoate with trifluoromethylamine and sodium hydroxide to form ethyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate.", "Step 5: Hydrolysis of ethyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate with hydrochloric acid to form 2-amino-3-methyl-4-(trifluoromethyl)benzoic acid.", "Step 6: Neutralization of the hydrochloric acid with sodium bicarbonate and extraction of the product with ethyl acetate.", "Step 7: Purification of the product by recrystallization from ethanol and drying to obtain pure 2-amino-3-methyl-4-(trifluoromethyl)benzoic acid." ] } | |

CAS 编号 |

851045-51-7 |

分子式 |

C9H8F3NO2 |

分子量 |

219.16 g/mol |

IUPAC 名称 |

2-amino-3-methyl-4-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C9H8F3NO2/c1-4-6(9(10,11)12)3-2-5(7(4)13)8(14)15/h2-3H,13H2,1H3,(H,14,15) |

InChI 键 |

VFDUATBWQMJDFP-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=C1N)C(=O)O)C(F)(F)F |

纯度 |

91 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。